molecular formula C14H13ClN2O5 B8523536 Dimethyl [3-chloro-6-(methyloxy)-1,5-naphthyridin-4-yl]propanedioate

Dimethyl [3-chloro-6-(methyloxy)-1,5-naphthyridin-4-yl]propanedioate

Cat. No. B8523536
M. Wt: 324.71 g/mol
InChI Key: MOPDGHDXKDOIGD-UHFFFAOYSA-N
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Patent
US07732461B2

Procedure details

To a solution of dimethyl[3-chloro-6-(methyloxy)-1,5-naphthyridin-4-yl]propanedioate (56.23 g, 173 mmol) in DMSO (1210 ml) was added lithium chloride (14.9 g, 350 mmol) and water (3.24 ml, 180 mmol). The mixture was heated to 100° C. for 16 h then cooled and treated with ethyl acetate and water. The organic phase was washed twice with water, the aqueous extracted with ethyl acetate and this water-washed. The combined organic phases were dried and the solvent was removed. The residue was subjected to column chromatography on silica gel using a hexane and ethyl acetate gradient to provide the desired compound containing a little of the starting material (43.3 g, 94%).
Quantity
56.23 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.24 mL
Type
reactant
Reaction Step One
Name
Quantity
1210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH:4]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([O:19][CH3:20])[N:17]=2)[N:12]=[CH:11][C:10]=1[Cl:21])C(OC)=O.[Cl-].[Li+].O.C(OCC)(=O)C>CS(C)=O>[CH3:1][O:2][C:3](=[O:22])[CH2:4][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([O:19][CH3:20])[N:17]=2)[N:12]=[CH:11][C:10]=1[Cl:21] |f:1.2|

Inputs

Step One
Name
Quantity
56.23 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C=NC2=CC=C(N=C12)OC)Cl)=O
Name
Quantity
14.9 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
3.24 mL
Type
reactant
Smiles
O
Name
Quantity
1210 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
WASH
Type
WASH
Details
The organic phase was washed twice with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with ethyl acetate
WASH
Type
WASH
Details
this water-washed
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C=NC2=CC=C(N=C12)OC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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